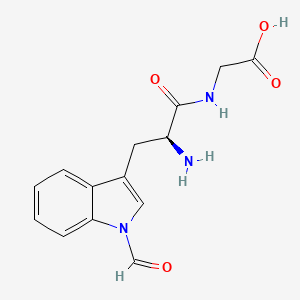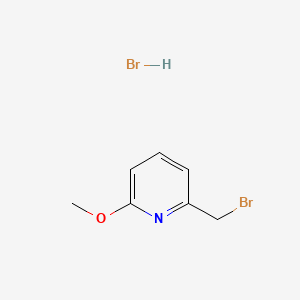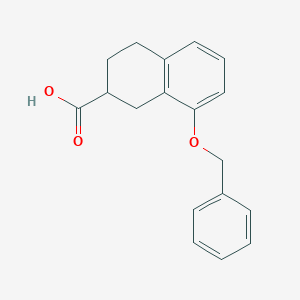
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features an indole ring, an amino acid moiety, and a formyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.
Amino Acid Coupling: The amino acid moiety can be coupled to the indole derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could convert the formyl group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure but without the formyl group.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.
Uniqueness
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is unique due to the combination of its indole ring, formyl group, and amino acid moiety, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C14H15N3O4 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O4/c15-11(14(21)16-6-13(19)20)5-9-7-17(8-18)12-4-2-1-3-10(9)12/h1-4,7-8,11H,5-6,15H2,(H,16,21)(H,19,20)/t11-/m0/s1 |
Clé InChI |
QGSWPHMPMUHRRE-NSHDSACASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)NCC(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)



![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)


